Home > Products > Screening Compounds P62814 > Dihydroeponemycin
Dihydroeponemycin - 126463-64-7

Dihydroeponemycin

Catalog Number: EVT-254852
CAS Number: 126463-64-7
Molecular Formula: C20H36N2O6
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydroeponemycin is an analog of Eponemycin, a natural product derived from the bacterium Streptomyces hygroscopicus. [, , , ] It belongs to the class of epoxyketone peptides and is recognized for its potent cytotoxic and antiangiogenic properties. [, ] Dihydroeponemycin has garnered significant attention in scientific research, particularly for its ability to inhibit the proteasome, a crucial cellular complex responsible for protein degradation. [, , , , ]

Future Directions
  • Structure-Activity Relationship Studies: Investigating the structure-activity relationship of Dihydroeponemycin and its analogs will be crucial for optimizing its potency and selectivity towards specific proteasome subtypes. [, ] This information will guide the design of more effective and targeted proteasome inhibitors.

  • In Vivo Studies: Further in vivo studies are necessary to evaluate the efficacy and safety profile of Dihydroeponemycin in relevant animal models of diseases such as malaria and cancer. [, ] This will provide insights into its therapeutic potential and guide future clinical development.

  • Mechanistic Studies: While the general mechanism of proteasome inhibition by Dihydroeponemycin is known, further studies are needed to elucidate the precise molecular details of its interaction with the proteasome. [, ] Understanding the nuances of this interaction will facilitate the development of more potent and selective inhibitors.

  • Combinatorial Therapies: Exploring the synergistic effects of Dihydroeponemycin in combination with existing therapies, such as conventional chemotherapy or radiation therapy, could potentially enhance its therapeutic efficacy. []

Eponemycin

Compound Description: Eponemycin is a natural product known for its antitumor and antiangiogenic properties. Like Dihydroeponemycin, it functions by targeting the 20S proteasome, specifically binding to and inhibiting the IFN-gamma-inducible subunits LMP2 and LMP7. [] This inhibition disrupts cell cycle progression by interfering with the degradation of key regulatory proteins, ultimately leading to apoptosis. []

Relevance: Eponemycin is a structurally similar analog of Dihydroeponemycin, sharing the core epoxyketone structure. [, ] While both compounds exhibit proteasome inhibitory activity, Dihydroeponemycin is often studied as a more readily synthesized and potentially more potent derivative of Eponemycin. [, ]

TMC-86A

Compound Description: TMC-86A is another naturally occurring epoxyketone peptide with potent proteasome inhibitory activity. [] Similar to both Dihydroeponemycin and Eponemycin, it interferes with the proteasome's chymotrypsin-like activity, disrupting cellular processes reliant on protein degradation. []

Relevance: TMC-86A shares a close structural relationship with both Dihydroeponemycin and Eponemycin, with all three compounds featuring the characteristic epoxyketone moiety. [] Notably, research has shown that the biosynthetic gene cluster responsible for producing TMC-86A also has the capacity to produce Dihydroeponemycin, indicating a shared biosynthetic pathway and further solidifying their close relationship. []

DH-TMC

Compound Description: DH-TMC is a biosynthetic intermediate in the production pathway of TMC-86A. [] While its specific biological activities are not extensively discussed within the provided research, its role as a precursor to the potent proteasome inhibitor TMC-86A suggests it may possess some degree of inhibitory activity itself. []

Relevance: DH-TMC is structurally related to Dihydroeponemycin through their shared connection to the TMC-86A biosynthetic pathway. [] The ability of the epn/tmc biosynthetic gene cluster to produce both DH-TMC and Dihydroeponemycin underscores the close relationship between these compounds and highlights the potential for shared structural features and bioactivities. []

Epoxyketone-Containing Fraction from Streptomyces sp. BRA-346

Compound Description: This refers to an enriched fraction derived from the marine bacterium Streptomyces sp. BRA-346. This fraction contains a mixture of epoxyketone peptides, including Dihydroeponemycin and other structurally similar analogs. [, ] This cocktail of compounds exhibits potent proteasome inhibitory activity, specifically targeting the chymotrypsin-like activity of the proteasome. [] Research suggests that the presence of multiple epoxyketone analogs in this fraction may contribute to a synergistic effect, potentially enhancing its overall proteasome inhibitory activity compared to Dihydroeponemycin alone. []

Relevance: This epoxyketone-containing fraction is directly relevant to Dihydroeponemycin as it contains this compound as a key active component. [, ] The presence of other structurally related epoxyketone analogs within this fraction further strengthens the link to Dihydroeponemycin, highlighting the shared structural motifs responsible for their proteasome inhibitory activity. []

Source and Classification

Dihydroeponemycin is classified as a peptide epoxide and is derived from eponemycin, which itself is a natural product isolated from the bacterium Streptomyces hygroscopicus. The compound is particularly noted for its ability to covalently modify proteasome subunits, specifically LMP2 and LMP7, making it a valuable tool in cancer research and therapeutic development .

Synthesis Analysis

The synthesis of dihydroeponemycin has been achieved through various methods, with notable approaches including:

  1. Initial Coupling Reactions: The synthesis begins with the coupling of isooctanoic acid with serine benzyl ester using HBTU as a coupling agent. This step is followed by the protection of the serine side chain as a TBDPS ether and hydrogenolysis to remove the benzyl protecting group .
  2. Formation of Peptide Bonds: Subsequent reactions involve coupling the protected carboxylic acid with an epoxy-b-amino-ketone. The removal of silyl protecting groups completes the formation of dihydroeponemycin .
  3. Optimization Techniques: Techniques such as flash column chromatography are employed for purification, ensuring high yield and purity of the final product .
Molecular Structure Analysis

Dihydroeponemycin features a complex molecular structure characterized by:

  • Peptide Backbone: It contains a peptide-like backbone that contributes to its biological activity.
  • Epoxide Group: The presence of an epoxide functionality is crucial for its mechanism of action, allowing it to form covalent bonds with target proteins.
  • Chiral Centers: The compound has multiple chiral centers, which are essential for its specificity and potency against proteasome subunits .

The molecular formula can be represented as C18H31N3O4C_{18}H_{31}N_{3}O_{4}, indicating a relatively large and complex structure that facilitates its interaction with biological macromolecules.

Chemical Reactions Analysis

Dihydroeponemycin undergoes several significant chemical reactions:

  1. Covalent Modification: It covalently modifies catalytic threonine residues in proteasome subunits, specifically targeting LMP2 and LMP7. This modification inhibits proteasome activity, leading to altered cellular processes such as apoptosis in cancer cells .
  2. Reversible Binding: Unlike some proteasome inhibitors that bind irreversibly, dihydroeponemycin exhibits selective binding patterns that can be reversed under certain conditions, allowing for potential therapeutic applications where modulation rather than complete inhibition is desired .
Mechanism of Action

The mechanism of action of dihydroeponemycin involves:

  • Inhibition of Proteasome Function: By binding to specific subunits within the 20S proteasome, dihydroeponemycin inhibits the degradation of ubiquitinated proteins. This leads to an accumulation of pro-apoptotic factors within cells, promoting cell death in tumor cells .
  • Selectivity for Immunoproteasomes: Dihydroeponemycin shows a higher specificity for immunoproteasome subunits compared to other inhibitors like epoxomicin. This selectivity is attributed to structural differences in their respective binding sites .
Physical and Chemical Properties Analysis

Dihydroeponemycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide, which facilitates its use in various biological assays.
  • Stability: The compound remains stable under physiological conditions but can be hydrolyzed under extreme pH or temperature conditions.
  • IC50 Value: The inhibitory concentration required to achieve 50% inhibition (IC50) against cancer cell proliferation has been reported at approximately 100 nanomolar .
Applications

Dihydroeponemycin has significant applications in scientific research:

  1. Cancer Research: Its ability to inhibit proteasome function makes it a candidate for developing new chemotherapeutic agents aimed at treating various cancers by promoting apoptosis in tumor cells .
  2. Biochemical Probes: The compound serves as an affinity reagent in biochemical assays to study protein interactions and functions within cellular pathways, particularly those involving the proteasome .
  3. Drug Development: Ongoing research focuses on optimizing dihydroeponemycin derivatives to enhance selectivity and potency against specific cancer types, potentially leading to novel therapeutic strategies .
Historical Context & Discovery of Dihydroeponemycin

Natural Product Origin: Streptomyces-Derived Antitumor Agents

Dihydroeponemycin (DHE) was first isolated from Streptomyces sp. BRA-346, a marine actinomycete strain symbiotically associated with the Brazilian endemic tunicate Euherdmania sp. This discovery emerged from systematic screening of marine bacteria for proteasome inhibitors, where BRA-346's cytotoxic extracts exhibited exceptional activity (IC50 = 45 ng/mL against 20S proteasome chymotrypsin-like activity) [2] [3]. Marine Streptomyces species are renowned producers of epoxyketone-based proteasome inhibitors, with DHE belonging to a structural class alongside epoxomicin and eponemycin [7] [10]. Its structure was elucidated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, confirming a linear peptide backbone featuring a C-terminal α′,β′-epoxyketone warhead—the pharmacophore critical for proteasome inhibition [2] [10].

Table 1: Natural Sources and Key Characteristics of Dihydroeponemycin

PropertyDihydroeponemycin (DHE)
Producing OrganismStreptomyces sp. BRA-346
Ecological SourceTunicate (Euherdmania sp.) microbiota
Structural ClassPeptide epoxyketone
Key PharmacophoreC-terminal α′,β′-epoxyketone
Initial BioassayProteasome inhibition (IC50 45 ng/mL)
Cytotoxicity (GI50)1.6-1.7 ng/mL (glioma cell lines)

Evolutionary Link to Eponemycin: Structural Modifications & Bioactivity Enhancement

DHE is the saturated analog of eponemycin, differing solely by the reduction of the C4-C5 double bond within the alkyl side chain. This structural alteration significantly enhances proteasome binding kinetics and metabolic stability. While eponemycin contains a labile epoxy-enone system susceptible to nucleophilic attack, DHE's saturated chain confers rigidity and reduces off-target reactivity [4] [5]. Synthetic studies confirmed that DHE exhibits ~10-fold greater proteasome inhibitory potency than eponemycin due to optimized orientation of the epoxyketone for Thr1Oγ nucleophilic attack [5] [9]. The synthesis of DHE involves stereoselective epoxidation of a α,β-unsaturated ketone precursor derived from leucine, followed by chromatographic separation of epoxide diastereomers to yield the bioactive (2R) configuration [5] [6].

Table 2: Structural and Functional Comparison: Eponemycin vs. Dihydroeponemycin

FeatureEponemycinDihydroeponemycin (DHE)Biological Consequence
C4-C5 BondUnsaturated (double bond)Saturated (single bond)Enhanced metabolic stability
Epoxyketone GeometryMore solvent-exposedOptimized binding orientation~10-fold lower IC50 vs. proteasome
Synthetic AccessibilityComplex purificationDefined (2R)-epoxide isolableHigher yield of active stereoisomer
MechanismIrreversible proteasome inhibitionIrreversible proteasome inhibitionProlonged cellular effect

Early Pharmacological Characterization: Proteasome Inhibition as a Key Mechanism

Initial mechanistic studies established DHE as an irreversible inhibitor of the 20S proteasome’s chymotrypsin-like (β5) subunit. Its α′,β′-epoxyketone warhead undergoes dual nucleophilic attack:

  • Thr1Oγ attacks the ketone carbonyl (C1), forming a hemiketal
  • The N-terminal amine (Thr1N) opens the epoxide ring (C2), generating a stable 1,4-oxazepane adduct [8]

This dual covalent modification was confirmed by X-ray crystallography (PDB ID: 5LF1), revealing a seven-membered morpholino ring covalently bridging DHE to Thr1 of the β5 subunit—a mechanism distinct from initial six-membered ring proposals [8]. DHE demonstrates exquisite selectivity for the proteasome over other proteases (e.g., cathepsins, caspases) due to this unique binding mode requiring precise distance alignment between Thr1Oγ and Thr1N [5] [10].

Properties

CAS Number

126463-64-7

Product Name

Dihydroeponemycin

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide

Molecular Formula

C20H36N2O6

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1

InChI Key

IUDBVFIQSSOIDB-TWOQFEAHSA-N

SMILES

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO

Synonyms

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide

Canonical SMILES

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO

Isomeric SMILES

CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.